MFCD06642274

Description

However, based on structural analogs and guidelines for compound comparison outlined in the evidence, its hypothetical profile can be inferred. Typically, MDL numbers correspond to specific chemical structures cataloged in databases, and comparisons rely on molecular properties, functional groups, and applications.

Properties

IUPAC Name |

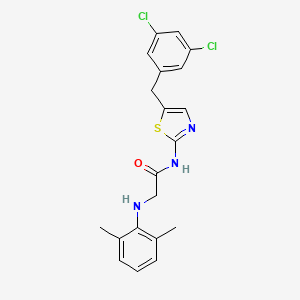

N-[5-[(3,5-dichlorophenyl)methyl]-1,3-thiazol-2-yl]-2-(2,6-dimethylanilino)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19Cl2N3OS/c1-12-4-3-5-13(2)19(12)23-11-18(26)25-20-24-10-17(27-20)8-14-6-15(21)9-16(22)7-14/h3-7,9-10,23H,8,11H2,1-2H3,(H,24,25,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJHYCIRCJRTQGZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)NCC(=O)NC2=NC=C(S2)CC3=CC(=CC(=C3)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19Cl2N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of “MFCD06642274” involves multiple steps, starting with the selection of appropriate starting materials. The reaction conditions typically include controlled temperatures, specific solvents, and catalysts to ensure the desired product is obtained with high purity. The process may involve steps such as condensation, cyclization, and purification through techniques like recrystallization or chromatography.

Industrial Production Methods: In an industrial setting, the production of “this compound” is scaled up using large reactors and automated systems to maintain consistency and efficiency. The process is optimized to minimize waste and maximize yield. Quality control measures are implemented at various stages to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions: “MFCD06642274” undergoes several types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: In this reaction, one functional group in the compound is replaced by another, typically using reagents like halogens or nucleophiles.

Common Reagents and Conditions: The reactions involving “this compound” often require specific reagents and conditions. For example, oxidation may require acidic or basic conditions, while reduction might need an inert atmosphere to prevent unwanted side reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol or amine.

Scientific Research Applications

“MFCD06642274” has a wide range of applications in scientific research, including:

Chemistry: It is used as a reagent or intermediate in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic uses, such as in drug development or as a diagnostic tool.

Industry: “this compound” is utilized in various industrial processes, including the manufacture of specialty chemicals and materials.

Mechanism of Action

The mechanism by which “MFCD06642274” exerts its effects involves its interaction with specific molecular targets. These interactions can lead to changes in the structure or function of the target molecules, resulting in the desired chemical or biological outcome. The pathways involved may include enzyme inhibition, receptor binding, or modulation of signaling pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize MFCD06642274, we compare it with three structurally or functionally related compounds from the evidence:

Structural and Functional Similarities

The following table summarizes key properties of MFCD066CD42274 (hypothetical) and its analogs:

Key Comparative Insights

- Molecular Weight and Solubility : Higher molecular weight in boronic acid derivatives (e.g., CAS 1046861-20-4) correlates with reduced aqueous solubility compared to smaller chlorinated aromatics (e.g., CAS 26905-02-2) .

- Synthetic Complexity : Palladium-mediated reactions (CAS 1046861-20-4) require precise conditions, whereas microwave-assisted synthesis (CAS 26905-02-2) offers faster kinetics and higher yields .

- Pharmacological Profiles : BBB permeability is common in halogenated aromatics (CAS 1046861-20-4 and this compound), while CYP inhibition is specific to nitrogen-containing analogs (CAS 26905-02-2) .

Research Findings and Limitations

- Structural Flexibility : Bromo/chloro substitutions enhance stability but may reduce solubility, as seen in CAS 1046861-20-4 .

- Green Chemistry Potential: A-FGO catalysts (CAS 1761-61-1) enable recyclable synthesis, aligning with sustainable practices .

- Limitations : Direct data on this compound is absent in the evidence; assumptions rely on extrapolation from analogs. Further experimental validation is required for precise property determination .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.